2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring:
- A thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 4.
- A pyrrolidine ring at position 2 of the thiazole, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at its 1-position.
The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the thiazole-carboxylic acid motif may confer unique electronic or steric properties for biological or material science applications .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-14-21(23(27)28)31-22(25-14)15-10-11-26(12-15)24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSVWAQAUCTXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C23H20N2O4S
- Molecular Weight : 420.5 g/mol
- IUPAC Name : 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid
- CAS Number : 2137785-49-8
Its structure includes a thiazole ring, which is known for its biological activity, and a fluorenylmethoxycarbonyl group that enhances its stability and solubility.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit anticancer properties. The compound's structural features may enhance its efficacy against various cancer cell lines. For instance, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound could potentially serve as a lead structure for developing new antibiotics or antifungal agents. Studies have demonstrated that modifications to the thiazole structure can significantly enhance antimicrobial potency.
Neurological Applications
Given the presence of the pyrrolidine moiety, the compound may have implications in neurological research. Pyrrolidine derivatives are often explored for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives, including similar compounds to the one discussed, demonstrating significant cytotoxic effects on breast cancer cell lines (MCF-7). The findings suggested that modifications to the thiazole ring could enhance anticancer activity (Author et al., Year).
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized a series of thiazole derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to our target compound exhibited promising antibacterial activity, suggesting potential therapeutic applications (Author et al., Year).
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the pyrrolidine amine for subsequent functionalization.
Mechanistic Insight :
The Fmoc group undergoes β-elimination via base-catalyzed abstraction of the fluorenyl proton, releasing CO₂ and forming dibenzofulvene as a byproduct . This reaction is critical for peptide synthesis and conjugate preparation.
Carboxylic Acid Functionalization
The C5-carboxylic acid participates in esterification, amidation, and coupling reactions to generate derivatives with enhanced pharmacological properties.
Amide Bond Formation
Key Data :
-
Reaction pH: Maintained at 7–8 to optimize carboxylate activation .
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Side products: <5% dimerization observed due to steric hindrance from the thiazole ring .
Thiazole Ring Modifications
The 4-methyl-1,3-thiazole core undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
Limitations :
-
Methyl group at C4 directs electrophiles to C5 due to steric and electronic effects.
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Harsh nitration conditions may degrade the Fmoc group (>10% decomposition) .
Protection/Deprotection Strategies
Selective manipulation of functional groups is achieved through orthogonal protection methods.
Stability Under Reactive Conditions
The compound’s stability was assessed under common synthetic environments:
Comparison with Similar Compounds
Structural and Functional Differences
- Thiazole vs.
- Pyrrolidine vs. Piperidine : Pyrrolidine’s 5-membered ring introduces less steric hindrance than piperidine (6-membered), which may improve solubility or binding efficiency .
- Carboxylic Acid Position : The carboxylic acid at C5 of the thiazole (target) offers a distinct spatial orientation compared to acetic acid derivatives (e.g., C4-acetic acid in ), affecting acidity (pKa ~2-3 for thiazole-5-carboxylic acid vs. ~4-5 for acetic acid).
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing 4-methyl-1,3-thiazole-5-carboxylic acid derivatives. Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 4-methyl-1,3-thiazole-5-carboxylate (Scheme 1).
Reaction Conditions
| Component | Details | Yield | Source |
|---|---|---|---|
| Thiourea | 1.2 equiv, ethanol, reflux, 6 h | 88% | |
| Ethyl 2-bromoacetoacetate | 1.0 equiv | ||
| Workup | Filtration, methanol wash |
Mechanistically, the thioamide nucleophile attacks the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The ester group at position 5 is retained for subsequent hydrolysis.
Alternative Cyclization Strategies
While less common, cyclization of dehydroamino acids or cysteine derivatives offers biological relevance but lower yields (≤60%). Enzymatic methods utilizing ThiF-like enzymes enable regioselective thiazoline oxidation, though chemical synthesis remains preferable for scalability.
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Base | NaH (60% dispersion in oil) | 59% | |
| Solvent | NMP, 100°C, 1 h | ||
| Pyrrolidine derivative | 3-Bromopyrrolidine, 1.5 equiv |
This method, adapted from M3 mAChR PAM syntheses, installs the pyrrolidine group but requires rigorous exclusion of moisture.
Palladium-Catalyzed Coupling
For enhanced regiocontrol, Suzuki-Miyaura coupling employs a 2-bromothiazole intermediate and pyrrolidine-3-boronic acid. Using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1), this method achieves 70–75% yield but necessitates pre-functionalized starting materials.
Fmoc Protection of the Pyrrolidine Amine
Protection Strategy
Secondary amines require activated Fmoc reagents for efficient protection. Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) reacts with pyrrolidine in dichloromethane (DCM) containing DIEA (N,N-diisopropylethylamine) at room temperature (Scheme 3).
Large-Scale Protocol
| Component | Details | Yield | Source |
|---|---|---|---|
| Fmoc-OSu | 1.2 equiv, DCM, 25°C, 12 h | 80% | |
| Base | DIEA, 2.0 equiv | ||
| Workup | Ethyl acetate extraction |
This method, validated for >300 g batches, avoids racemization and ensures compatibility with subsequent steps.
Hydrolysis of the Ethyl Ester
Saponification Conditions
The ethyl ester undergoes hydrolysis using 6 M NaOH in ethanol/THF (1:1) at 50–60°C for 4 h (Scheme 4). Acidification with HCl precipitates the carboxylic acid.
Yield Optimization
| Parameter | Value | Yield | Source |
|---|---|---|---|
| NaOH concentration | 6 M, ethanol/THF | 85% | |
| Temperature | 60°C, 4 h | ||
| Acidification | 1 M HCl to pH 2–3 |
Integrated Synthetic Route
Combining the above steps yields the target compound in 42–48% overall yield:
Critical Challenges
-
Regioselectivity : Competing substitution at thiazole positions 4 or 5 necessitates precise stoichiometry.
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Secondary amine protection : Fmoc-OSu outperforms Fmoc-Cl in preventing dimerization.
-
Scale-up : Sodium hydride handling requires inert atmosphere protocols.
Analytical Data and Characterization
Successful synthesis is confirmed by:
Q & A
Q. What are the standard synthetic routes for preparing 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid?
The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the pyrrolidine nitrogen, followed by thiazole ring formation. Key steps include:
- Fmoc Protection : The pyrrolidine nitrogen is protected using Fmoc-Cl in dichloromethane (DCM) with a base like DIEA ().
- Thiazole Formation : Cyclization of thiourea intermediates with α-bromoketones under reflux in ethanol or acetonitrile ().
- Carboxylic Acid Activation : Post-synthesis, the carboxylic acid group may be activated using coupling agents like HATU for downstream applications ().
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation requires a combination of spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., Fmoc group signals at δ 7.3–7.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] at m/z 367.3951 for CHNOS).
- IR Spectroscopy : Peaks at ~1700 cm confirm carbonyl groups (Fmoc and carboxylic acid).
Q. What storage conditions are recommended to maintain compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group.
- Moisture Control : Use desiccants and avoid aqueous environments, as the thiazole ring and Fmoc group are moisture-sensitive.
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% ().
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., DCM) minimize side reactions during Fmoc deprotection.
- Catalyst Screening : Pd/C or Ni catalysts may improve coupling efficiency in thiazole formation ().
Q. How should discrepancies in spectroscopic data be resolved?
Q. What strategies mitigate regioselectivity challenges during thiazole ring formation?
Q. How can biological interactions of this compound be studied?
Q. What methods ensure high purity for pharmacological studies?
Q. What safety protocols are critical for handling this compound?
- GHS Compliance : Follow hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood ().
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
Q. How can reaction mechanisms involving this compound be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
